A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,1-Benzisoxazol-7-ol
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,1-Benzisoxazol-7-ol
This guide provides a comprehensive technical overview for the crystal structure analysis of 2,1-Benzisoxazol-7-ol, a molecule of significant interest in medicinal chemistry. The 2,1-benzisoxazole scaffold, also known as anthranil, is a key pharmacophore found in a variety of biologically active compounds, exhibiting potential as inhibitors of enzymes like monoamine oxidases (MAOs) and Pim-1 kinase, and demonstrating antimicrobial and anticancer properties.[1][2][3] A thorough understanding of the three-dimensional structure of 2,1-Benzisoxazol-7-ol is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics.
This document will detail the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement, offering field-proven insights into the causality behind experimental choices.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the quality of the final structural data.
Strategic Synthesis of 2,1-Benzisoxazol-7-ol
While numerous methods exist for the synthesis of the 2,1-benzisoxazole core, a common and effective approach involves the cyclization of an ortho-substituted nitrobenzene derivative.[4][5] For 2,1-Benzisoxazol-7-ol, a plausible synthetic pathway would start from 2-nitro-6-hydroxy-substituted benzene precursor.
A potential synthetic approach could involve the reductive cyclization of a suitably substituted o-nitroaryl compound. For instance, the reduction of a 2-nitro-6-hydroxybenzaldehyde or a related ketone could lead to the formation of the desired 2,1-benzisoxazole ring system. The choice of reducing agent is critical to favor intramolecular cyclization over simple reduction of the nitro group.
It is imperative to rigorously purify the synthesized 2,1-Benzisoxazol-7-ol, typically via column chromatography followed by recrystallization, to remove any impurities that could hinder the growth of high-quality single crystals.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in each direction, and free from defects. Several crystallization techniques should be systematically explored.
Experimental Protocol: Crystallization Screening of 2,1-Benzisoxazol-7-ol
-
Solvent Selection: Begin by assessing the solubility of the purified 2,1-Benzisoxazol-7-ol in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, water).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature. This is often a successful starting point for unknown compounds.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization. A common setup is the hanging drop or sitting drop method.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of single crystals.[6] The rate of cooling is a critical parameter to control.
-
Co-crystallization: If obtaining single crystals of the parent compound proves difficult, co-crystallization with a suitable co-former can be attempted.[6] The co-former should be selected based on its potential for complementary intermolecular interactions, such as hydrogen bonding, with the hydroxyl group of 2,1-Benzisoxazol-7-ol.
The following diagram illustrates a general workflow for crystallization screening:
Caption: A generalized workflow for the crystallization of 2,1-Benzisoxazol-7-ol.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation. The data collection strategy is optimized to ensure high completeness and redundancy of the data.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement: From Data to a 3D Model
The final step in the crystal structure analysis is the determination and refinement of the atomic positions from the processed diffraction data.
Computational Protocol: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.
-
Final Refinement and Validation: The final refinement is carried out until convergence is reached. The quality of the final structure is assessed using various crystallographic R-factors and other validation tools to ensure the model is chemically reasonable and accurately represents the experimental data.
The following diagram illustrates the workflow for structure determination:
Caption: Workflow for the determination of a crystal structure from diffraction data.
Analysis of the Crystal Structure of 2,1-Benzisoxazol-7-ol
A successful crystal structure determination of 2,1-Benzisoxazol-7-ol would provide a wealth of information crucial for drug development professionals.
Anticipated Structural Insights:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 2,1-benzisoxazole ring and the hydroxyl substituent will be determined.
-
Intermolecular Interactions: A detailed analysis of the crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring, as well as potential π-π stacking interactions between the aromatic rings.
-
Polymorphism: Crystallization under different conditions may lead to different polymorphic forms, which can have significant implications for the physicochemical properties of the compound, such as solubility and bioavailability.
The following table summarizes the key crystallographic parameters that would be obtained from a successful analysis.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Final R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. |
Conclusion
The crystal structure analysis of 2,1-Benzisoxazol-7-ol, while a meticulous process, is an indispensable step in understanding its chemical behavior and biological activity. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a detailed three-dimensional model of the molecule. This structural information is invaluable for guiding further drug discovery efforts, enabling the design of more potent and selective analogs. The insights gained from the crystal structure will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
-
Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1897–1904. [Link]
-
ResearchGate. (n.d.). Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and... Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6527. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 7a–c. Retrieved from [Link]
-
Gagnon, K. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(21), 5664–5667. [Link]
-
Gagnon, K. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]
-
ResearchGate. (n.d.). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved from [Link]
-
De, S., et al. (2019). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters, 21(15), 6049–6052. [Link]
-
ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were... Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Organic & Biomolecular Chemistry, 18(46), 9403-9407. [Link]
-
Kim, H., et al. (2021). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Crystals, 11(11), 1339. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385. [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143–1150. [Link]
-
NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,1-Benzisoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]
-
Creighton ResearchWorks. (n.d.). CCDC 2130342: Experimental Crystal Structure Determination. Retrieved from [Link]
-
NIST. (n.d.). 2,1-Benzisoxazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01875C [pubs.rsc.org]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1-Benzisoxazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
